Imidazo[1,2-a]pyridine-2-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carbonitrile is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been used as a core backbone for the development of covalent inhibitors . The compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
The mode of action of this compound involves direct functionalization through radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The compound has also been used in the development of covalent inhibitors .
Biochemical Pathways
This compound affects various biochemical pathways. The compound is involved in the synthesis of this scaffold employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
It is known that the compound has been used in the development of covalent inhibitors
Result of Action
The result of the action of this compound is the production of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the compound has been used as inhibitors against degradation of metal surface in acidic media
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a covalent inhibitor of the KRAS G12C enzyme, which is implicated in certain types of cancer . The compound forms a covalent bond with the cysteine residue of the enzyme, leading to its inhibition and subsequent suppression of cancer cell proliferation. Additionally, this compound exhibits interactions with other biomolecules, such as tubulin, which is essential for cell division .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound reduces cancer cell viability and promotes programmed cell death. Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits the activity of the KRAS G12C enzyme by forming a covalent bond with its cysteine residue . This binding interaction prevents the enzyme from participating in downstream signaling pathways, leading to the inhibition of cancer cell growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various biological processes . At lower doses, this compound can effectively inhibit cancer cell growth without causing significant toxicity. At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. This distribution pattern influences the compound’s localization and accumulation within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with cytoskeletal proteins, such as tubulin, influencing cell division and migration . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and chromatin . These subcellular interactions contribute to the overall biological effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carbonitrile can be achieved through various methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde and a nitrile source under acidic or basic conditions . Another approach is the cyclization of 2-aminopyridine derivatives with nitriles in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions, which are efficient and cost-effective. These methods often utilize readily available starting materials and environmentally friendly solvents to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction may produce imidazo[1,2-a]pyridine-2-methanol .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities but differing in the substituent at the 2-position.
Imidazo[1,5-a]pyridine: Another isomer with a different fusion pattern, leading to distinct chemical and biological properties.
Imidazo[4,5-b]pyridine: Known for its use as a scaffold in drug design, particularly for central nervous system disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRLFSCQQQVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559313 | |
Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-79-1 | |
Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38922-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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